molecular formula C11H11BO3 B1364960 (4-methoxynaphthalen-1-yl)boronic Acid CAS No. 219834-95-4

(4-methoxynaphthalen-1-yl)boronic Acid

Cat. No. B1364960
M. Wt: 202.02 g/mol
InChI Key: UNEURVGVRYJOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-methoxynaphthalen-1-yl)boronic Acid” is a reactant for Suzuki-Miyaura coupling . It is part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of “(4-methoxynaphthalen-1-yl)boronic Acid” involves the use of B(C6F5)3 as the catalyst in toluene . The reaction has mild conditions, scalability, excellent atom and step economy .


Molecular Structure Analysis

The linear formula of “(4-methoxynaphthalen-1-yl)boronic Acid” is CH3C10H6B(OH)2 . Its molecular weight is 186.01 .


Chemical Reactions Analysis

“(4-methoxynaphthalen-1-yl)boronic Acid” is used as a reactant for Suzuki-Miyaura coupling . This reaction is a transition-metal-free arylation and alkenylation reaction between unprotected allylic alcohols and boronic acids .


Physical And Chemical Properties Analysis

“(4-methoxynaphthalen-1-yl)boronic Acid” is a solid substance with an off-white appearance . Its melting point ranges from 224 to 228 °C .

Scientific Research Applications

1. Chromatographic Applications

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound to (4-methoxynaphthalen-1-yl)boronic Acid, has been used as a fluorogenic labelling agent in high-performance liquid chromatography (HPLC). It reacts selectively and rapidly with biologically important thiols to create fluorescent adducts, which can then be separated and detected using reversed-phase HPLC and fluorimetrically. This method has been applied for the determination of L-cysteine and mesna in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

2. Synthesis and Biological Activity

Boron-containing compounds, including those with structures similar to (4-methoxynaphthalen-1-yl)boronic Acid, have been synthesized for potential use as Hepatocyte Growth Factor-mimetic agents. These compounds, such as boron-containing phthalazin-1(2 H )-one derivatives, have been created using reactions like the Miyaura borylation reaction. The biological activities of these synthetic compounds are currently being evaluated (Das, Tang, & Sanyal, 2011).

3. Organometallic Chemistry

In organometallic chemistry, (4-methoxynaphthalen-1-yl)boronic Acid and similar compounds have been used to form novel complexes. For example, the reactions with aryloxorhodium complex in specific molar ratios resulted in the formation of cationic rhodium complexes with new tetraarylpentaborates. Such complexes can smoothly undergo hydrolysis to give other types of boronates (Nishihara, Nara, & Osakada, 2002).

4. Asymmetric Transfer Hydrogenation

Boron complexes, including those derived from compounds similar to (4-methoxynaphthalen-1-yl)boronic Acid, have been tested as catalysts in the enantioselective transfer hydrogenation of acetophenone derivatives. These complexes showed high conversions and modest enantioselectivities, indicating their potential in asymmetric synthesis (Temel, Paşa, & Aydemir, 2015).

Safety And Hazards

“(4-methoxynaphthalen-1-yl)boronic Acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

The development of efficient catalytic reactions with excellent atom and step economy employing sustainable catalysts is highly sought-after in chemical synthesis to reduce the negative effects on the environment . The direct transformation of allylic alcohols would be highly beneficial from the viewpoint of sustainable chemistry . Despite these progresses, the green and sustainable catalytic arylation protocol between alcohols and boronic acids remain underdeveloped .

properties

IUPAC Name

(4-methoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEURVGVRYJOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400747
Record name (4-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxynaphthalen-1-yl)boronic Acid

CAS RN

219834-95-4
Record name B-(4-Methoxy-1-naphthalenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219834-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methoxynaphthalen-1-yl)boronic Acid
Reactant of Route 2
Reactant of Route 2
(4-methoxynaphthalen-1-yl)boronic Acid
Reactant of Route 3
Reactant of Route 3
(4-methoxynaphthalen-1-yl)boronic Acid
Reactant of Route 4
Reactant of Route 4
(4-methoxynaphthalen-1-yl)boronic Acid
Reactant of Route 5
Reactant of Route 5
(4-methoxynaphthalen-1-yl)boronic Acid
Reactant of Route 6
(4-methoxynaphthalen-1-yl)boronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.